4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine
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Overview
Description
4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Preparation Methods
The synthesis of 4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine involves several steps, including hydrogenation, cyclization, and amination . The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts to reduce pyridine derivatives.
Cyclization: Forming the piperidine ring through intramolecular reactions.
Amination: Introducing the amine group to complete the synthesis.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Reduction: Employing reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Reacting with halogens or other electrophiles to replace hydrogen atoms with functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and related compounds .
Scientific Research Applications
4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine can be compared with other piperidine derivatives, such as:
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine: Similar structure but with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
4,4-dimethyl-2-piperidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)8-10(9-13)11-6-4-5-7-14-11/h10-11,14H,4-9,13H2,1-3H3 |
InChI Key |
NFNRHHBHQWDYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CN)C1CCCCN1 |
Origin of Product |
United States |
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